Cas no 702664-01-5 (1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-)

1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- structure
702664-01-5 structure
Product name:1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-
CAS No:702664-01-5
MF:C17H14O
MW:234.29246
CID:531116
PubChem ID:427907

1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-
    • 2-[(3-methylphenyl)methylidene]-3H-inden-1-one
    • DTXSID00330218
    • AKOS030745920
    • 702664-01-5
    • Inchi: InChI=1S/C17H14O/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16(14)17(15)18/h2-10H,11H2,1H3
    • InChI Key: VVLDMLRTNDUXKS-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C=C2CC3=CC=CC=C3C2=O

Computed Properties

  • Exact Mass: 234.104465066g/mol
  • Monoisotopic Mass: 234.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

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